molecular formula C10H14F3N3O2 B13558606 methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate

methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate

Cat. No.: B13558606
M. Wt: 265.23 g/mol
InChI Key: FAIGQFCDTRYFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. The presence of a trifluoromethyl group and a carboxylate ester makes this compound particularly interesting for various chemical and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with a trifluoromethylated pyridine under acidic or basic conditions. The reaction mixture is then subjected to esterification to introduce the carboxylate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridazine ring can form hydrogen bonds with various proteins, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: Compounds like pyridazine-3-carboxylate and pyridazine-4-carboxylate share structural similarities.

    Trifluoromethylated compounds: Compounds such as trifluoromethylbenzene and trifluoromethylpyridine also feature the trifluoromethyl group.

Uniqueness

Methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate is unique due to the combination of its fused ring system and the presence of both a trifluoromethyl group and a carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14F3N3O2

Molecular Weight

265.23 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)-2,4a,5,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyridazine-6-carboxylate

InChI

InChI=1S/C10H14F3N3O2/c1-18-9(17)16-3-2-6-4-14-15-8(7(6)5-16)10(11,12)13/h6-7,14H,2-5H2,1H3

InChI Key

FAIGQFCDTRYFFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2CNN=C(C2C1)C(F)(F)F

Origin of Product

United States

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